Boc-Ser(Fmoc-Gly)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

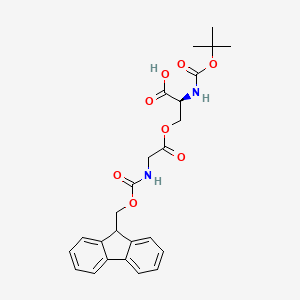

Boc-Ser(Fmoc-Gly)-OH is a compound used in peptide synthesis. It is a derivative of serine and glycine, where the serine is protected by a tert-butyloxycarbonyl (Boc) group and the glycine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Fmoc-Gly)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The Boc group is used to protect the amino group of serine, while the Fmoc group protects the amino group of glycine. The synthesis proceeds through a series of deprotection and coupling steps. The Boc group is removed using trifluoroacetic acid (TFA), and the Fmoc group is removed using piperidine. The coupling of amino acids is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error .

化学反応の分析

Types of Reactions: Boc-Ser(Fmoc-Gly)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using TFA and the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds using reagents like DIC and OxymaPure.

Substitution Reactions: Introduction of different functional groups at the amino or carboxyl termini.

Common Reagents and Conditions:

Deprotection: TFA for Boc removal, piperidine for Fmoc removal.

Coupling: DIC and OxymaPure in N-methyl-2-pyrrolidone (NMP) as the solvent.

Major Products: The primary product of these reactions is the desired peptide sequence with the protecting groups removed at the appropriate stages .

科学的研究の応用

Solid-Phase Peptide Synthesis

Overview of Fmoc and Boc Strategies

The Fmoc strategy has become the predominant method for peptide synthesis due to its compatibility with a range of modifications, including phosphorylated and glycosylated peptides. The Boc strategy, while less common now, remains relevant for specific applications where harsh deprotection conditions are not suitable. Boc-Ser(Fmoc-Gly)-OH serves as an important building block in these methods.

Benefits of Using this compound

- Low Epimerization Rates : The use of this compound minimizes epimerization during coupling reactions, which is critical for maintaining the integrity of peptide sequences. Studies show that Fmoc-based coupling can achieve epimerization levels as low as 0.18% at elevated temperatures .

- Stability and Compatibility : This compound exhibits excellent stability in solution and is compatible with various coupling reagents used in SPPS, making it a reliable choice for synthesizing complex peptides .

Glycosylation Applications

Glycosylated Peptide Synthesis

The incorporation of glycosylation into peptides enhances their biological activity and stability. This compound can be utilized to synthesize glycosylated peptide thioesters through the Boc strategy, which avoids the harsh conditions associated with Fmoc methods.

- Case Study : The synthesis of chitobiosylated peptide thioesters demonstrated that using this compound resulted in higher yields compared to Fmoc strategies. This was particularly evident in the synthesis of the extracellular matrix metalloproteinase inducer, emmprin .

Peptide Thioester Formation

Thioester Methodology

Thioesters are crucial intermediates in peptide synthesis, allowing for the formation of larger peptides through segment coupling. This compound has been employed effectively to create peptide thioesters that are essential for various biological applications.

- Experimental Findings : Research indicates that using Boc-protected serine derivatives like this compound leads to successful thioester formation without significant degradation of sensitive glycosidic linkages . This method has proven reliable for synthesizing complex peptides that require specific structural features.

作用機序

The mechanism of action of Boc-Ser(Fmoc-Gly)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino acids during the synthesis process, preventing side reactions and ensuring the correct sequence of amino acids. The deprotection steps allow for the sequential addition of amino acids, ultimately leading to the formation of the desired peptide .

類似化合物との比較

Boc-Ala(Fmoc-Gly)-OH: Similar structure but with alanine instead of serine.

Boc-Ser(Fmoc-Ala)-OH: Similar structure but with alanine instead of glycine.

Boc-Ser(Fmoc-Ser)-OH: Both amino acids are serine.

Uniqueness: Boc-Ser(Fmoc-Gly)-OH is unique due to the specific combination of serine and glycine with their respective protecting groups. This combination allows for specific applications in peptide synthesis where the properties of serine and glycine are desired .

生物活性

Boc-Ser(Fmoc-Gly)-OH is a derivative of serine that plays a significant role in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound is characterized by its unique structural features, including the Boc (tert-butyloxycarbonyl) protecting group on the amino group and the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the hydroxyl group. The biological activity of this compound can be explored through its role in peptide synthesis, stability, and potential applications in drug development.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Where:

- Boc : Protects the amino group.

- Fmoc : Protects the hydroxyl group.

- Gly : Represents glycine, which is attached to serine.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 335.37 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not specified |

| Stability | Stable under acidic conditions |

1. Role in Peptide Synthesis

This compound is primarily utilized in SPPS, where it serves as a building block for synthesizing peptides. The protection groups allow for selective reactions without interfering with other functional groups present in the peptide sequence. Its application has been shown to enhance yields and purities of peptides, particularly those prone to aggregation.

2. Isoacyl Dipeptides

The incorporation of this compound into isoacyl dipeptides has been noted for its ability to disrupt aggregation tendencies in peptides. This modification leads to improved solubility and facilitates purification processes during synthesis. Isoacyl dipeptides replace amide bonds with ester linkages, which significantly alters the conformation and stability of the resulting peptides .

3. Case Studies

Several studies have highlighted the effectiveness of this compound in various peptide synthesis scenarios:

- Study on Amyloidogenic Peptides : Research demonstrated that using isoacyl dipeptides containing this compound improved the solubility of amyloidogenic peptides, which are typically difficult to synthesize due to their propensity to aggregate .

- Fragment Condensation : The compound has been utilized effectively in fragment condensation reactions where its incorporation at the C-terminus allows for coupling without risk of epimerization, thus maintaining the integrity of sensitive sequences .

4. Stability and Reactivity

The stability of this compound under various conditions is crucial for its application in synthesis. It has shown resilience against racemization during coupling reactions, which is vital for maintaining enantiomeric purity in synthesized peptides. Research indicates that its use results in minimal side reactions when compared to traditional methods .

Discussion

The biological activity of this compound extends beyond mere structural utility; it plays a pivotal role in enhancing synthetic efficiency and improving the overall quality of peptide products. Its unique properties make it a valuable component in modern peptide synthesis strategies, particularly for complex sequences that require high fidelity and stability.

特性

IUPAC Name |

(2S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O8/c1-25(2,3)35-24(32)27-20(22(29)30)14-33-21(28)12-26-23(31)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,29,30)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWURCSQLSKGCY-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What challenges were encountered during the synthesis of Aβ1–42 isopeptide using Boc-Ser(Fmoc-Gly)-OH, and how were they addressed?

A1: The research paper highlights a significant side reaction observed during the synthesis of Aβ1–42 isopeptide using the this compound building block []. This side reaction led to the undesired deletion of Ser26 within the synthesized peptide sequence. Further investigation revealed that the side reaction predominantly occurred during the activation step of the this compound unit and was highly solvent-dependent [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。